2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
Molecular Architecture
The compound features a bicyclic framework comprising a five-membered cyclopentane ring fused to a thiophene moiety, forming the 4H-cyclopenta[b]thiophene core. This scaffold is substituted at the 3-position with a carboxamide group (-CONH-) linked to a 3-methylphenyl substituent and at the 2-position with an amino group (-NH2). The molecular formula is C16H18N2OS , with a molecular weight of 286.4 g/mol .
Key structural identifiers include:
- SMILES Notation : CC1=CC=CC=C1CNC(=O)C2=C(N)SC3=C2CCC3
- IUPAC Name : 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
The thiophene ring exhibits partial aromaticity due to sulfur’s electron-donating effects, while the cyclopentane ring adopts a non-planar, envelope-like conformation to minimize steric strain .
Crystallographic Features
X-ray crystallography of analogous cyclopenta[b]thiophene derivatives reveals critical insights into bond lengths, angles, and intermolecular interactions. For example:
- The dihedral angle between the 3-methylphenyl group and the cyclopenta[b]thiophene plane is approximately 89.88° , indicating near-perpendicular orientation .
- Intramolecular N–H⋯O hydrogen bonds stabilize the carboxamide group, forming S(6) ring motifs .
- Intermolecular N–H⋯O interactions propagate C(6) chains in the crystal lattice, enhancing structural rigidity .
Table 1: Selected crystallographic parameters for related cyclopenta[b]thiophene derivatives
| Parameter | Value (Target Compound Analogue) | Source |
|---|---|---|
| Dihedral angle (aryl vs. core) | 89.88° | |
| Hydrogen bond length (N–H⋯O) | 2.12 Å | |
| Unit cell volume | 1,542 ų |
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-9-4-2-5-10(8-9)17-15(18)13-11-6-3-7-12(11)19-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOCFCJIUSYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentane Ring Formation: The cyclopentane ring is then fused to the thiophene ring through a series of cyclization reactions.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and amination reactions.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. For instance, it has been evaluated against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) as low as 50 mg/mL against E. coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancerous cells .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Suzuki Coupling Reactions : Utilizing palladium catalysts, this method allows for the formation of carbon-carbon bonds between arylboronic acids and halogenated thiophenes, leading to the desired compound .
- Steglich Esterification : This method involves the reaction of carboxylic acids with alcohols in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide), which can be used to synthesize derivatives with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 3-amino-4-cyano-2-thiophenecarboxamide
- 2-amino-4,5-dimethylthiophene-3-carboxamide
Uniqueness
2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its potential as a versatile compound in various applications.
Biological Activity
2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article examines its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₅H₁₆N₂OS
- Molecular Weight : 272.37 g/mol
- CAS Number : 330188-62-0
- MDL Number : MFCD01176831
Anticancer Activity
Research has demonstrated that compounds related to cyclopenta[b]thiophene structures exhibit significant anticancer activity. A notable study evaluated a series of cyclopenta[c]thiophene derivatives for their cytotoxic effects against various human tumor cell lines. Among these, the compound showed promising results, particularly against leukemia cell lines, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of Cyclopenta[c]thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| 1f | HL-60 (Leukemia) | 5.2 | High cytotoxicity |
| 3a | A549 (Lung) | 7.8 | Moderate cytotoxicity |
| This compound | MCF-7 (Breast) | Not specified | Further studies needed |
The mechanism through which this compound exerts its anticancer effects may involve the modulation of protein kinase activity, leading to alterations in cellular proliferation and apoptosis pathways. The structural features of the compound likely contribute to its ability to interact with specific molecular targets within cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the cyclopenta ring and the amino group can significantly influence potency and selectivity against different cancer cell lines.
Key Findings from SAR Studies
- Substituent Positioning : The position of the methyl group on the phenyl ring affects the compound's lipophilicity and binding affinity.
- Amine Modifications : Alterations in the amino group can enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Case Studies
Several case studies have highlighted the efficacy of compounds related to cyclopenta[b]thiophenes in preclinical models:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and what experimental conditions are critical for yield optimization?
- Methodology : The compound is synthesized via condensation of this compound with aryl aldehydes/ketones under reflux in ethanol, catalyzed by glacial acetic acid. Reaction time (5 hours) and stoichiometric ratios (1:1 molar ratio of amine to aldehyde/ketone) are critical. Post-reaction cooling and recrystallization from ethanol improve purity .
- Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid (1 mL) |
| Temperature | Reflux (~78°C) |
| Reaction Time | 5 hours |
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR for verifying substituent positions and cyclopenta[b]thiophene backbone.
- IR Spectroscopy : Identification of amide (C=O, ~1650 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups.
- LC-MS/HRMS : Determines molecular weight and purity (>95%) .
Q. What purification strategies are recommended for isolating the compound from byproducts?
- Recrystallization in ethanol or isopropyl alcohol is standard. For derivatives with low solubility, column chromatography (silica gel, ethyl acetate/hexane eluent) may be employed .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for novel derivatives?
- Approach : Use density functional theory (DFT) to model transition states and identify energy barriers. For example, ICReDD’s reaction path search methods combine quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) .
- Case Study : Virtual screening of substituents (e.g., electron-withdrawing groups on aryl aldehydes) to enhance electrophilicity and reaction efficiency.
Q. How should researchers address contradictions in biological activity data across structurally similar analogs?
- Analytical Framework :
Compare substituent effects (e.g., 3-methylphenyl vs. chlorophenyl) on bioactivity using SAR (Structure-Activity Relationship) models.
Validate assays (e.g., MIC values for antibacterial activity) across standardized cell lines .
- Example : Derivatives with bulky substituents (e.g., cyclohepta[b]thiophene) may exhibit reduced membrane permeability, explaining lower antifungal activity despite similar in vitro binding .
Q. What strategies are effective for elucidating the mechanism of action in pharmacological studies?
- Experimental Design :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., bacterial dihydrofolate reductase).
- In Vitro Validation : Enzyme inhibition assays (e.g., IC₅₀ determination) paired with cellular uptake studies (HPLC-based quantification) .
Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?
- Innovative Methods :
- Microwave Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) by enhancing thermal efficiency.
- Flow Chemistry : Enables continuous production with real-time monitoring (e.g., via in-line IR spectroscopy) .
- Challenges : Scalability and solvent compatibility require empirical testing.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
